molecular formula C22H26N6O3 B264951 Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B264951
M. Wt: 422.5 g/mol
InChI Key: ACZNHZTZLMVFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate, also known as E-64, is a compound that has been extensively studied in the field of biochemistry and pharmacology. E-64 is known for its ability to inhibit cysteine proteases, which are enzymes that play a critical role in many physiological processes.

Mechanism of Action

Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate inhibits cysteine proteases by binding to the active site of the enzyme and irreversibly blocking its activity. This mechanism of action has been well-characterized through a number of biochemical and structural studies. Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has been shown to be selective for cysteine proteases, with little or no activity against other classes of proteases.
Biochemical and Physiological Effects:
Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has been shown to have a number of biochemical and physiological effects. Inhibition of cysteine proteases can lead to the accumulation of protein fragments and the disruption of cellular processes that rely on the activity of these enzymes. Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit cysteine proteases involved in the regulation of the immune response.

Advantages and Limitations for Lab Experiments

Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has a number of advantages for use in lab experiments. Its potency and selectivity for cysteine proteases make it a valuable tool for studying their role in various physiological processes. However, Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate also has some limitations. Its irreversible inhibition of cysteine proteases can make it difficult to study the effects of transient inhibition, and its potential off-target effects on other cellular processes must be carefully considered.

Future Directions

There are a number of future directions for research on Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate. One area of interest is the development of more selective inhibitors of cysteine proteases, which could help to elucidate their role in specific physiological processes. Another area of interest is the development of Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate derivatives with improved pharmacokinetic properties, which could make them more useful as therapeutic agents. Finally, there is interest in using Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate and related compounds as chemical probes to study the activity of cysteine proteases in disease states.

Synthesis Methods

Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can be synthesized using a number of different methods, but the most common approach involves the reaction of 4-methylphenylacetic acid with 2-pyrimidinylhydrazine to form the corresponding hydrazide. This intermediate is then reacted with 1,2,3,4-tetrahydro-6-methyl-2-oxo-5-pyrimidinecarboxylic acid ethyl ester to form Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate.

Scientific Research Applications

Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its ability to inhibit cysteine proteases, which are enzymes that play a critical role in many physiological processes. Cysteine proteases are involved in the degradation of proteins, the regulation of cell death, and the processing of antigens for presentation to the immune system. Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has been shown to be a potent inhibitor of cysteine proteases, making it a valuable tool for studying their role in various physiological processes.

properties

Product Name

Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-6-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H26N6O3/c1-3-31-20(30)17-18(16-7-5-15(2)6-8-16)25-22(26-19(17)29)28-13-11-27(12-14-28)21-23-9-4-10-24-21/h4-10,17-18H,3,11-14H2,1-2H3,(H,25,26,29)

InChI Key

ACZNHZTZLMVFJR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=C(C=C4)C

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=C(C=C4)C

Origin of Product

United States

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